Benzene, 1-(3-butenyloxy)-2-nitro-
Description
"Benzene, 1-(3-butenyloxy)-2-nitro-" is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 2 and a 3-butenyloxy (-O-CH₂CH₂CH=CH₂) group at position 1. This structure combines the electron-withdrawing nitro group with an ether-linked unsaturated side chain, making it reactive and versatile for applications in organic synthesis, polymer chemistry, and agrochemical intermediates.
Properties
CAS No. |
56182-22-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-but-3-enoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7H,1,3,8H2 |
InChI Key |
OAVUWAJYWUNWPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 1-(3-butenyloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(3-butenyloxy)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for halogenation.
Addition: Borane (BH3) for hydroboration followed by hydrogen peroxide (H2O2) for oxidation.
Major Products Formed
Reduction: 1-(3-butenyloxy)-2-aminobenzene.
Halogenation: 1-(3-butenyloxy)-2-nitro-4-chlorobenzene.
Hydroboration-Oxidation: 1-(3-hydroxybutoxy)-2-nitrobenzene.
Scientific Research Applications
Benzene, 1-(3-butenyloxy)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-butenyloxy)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butenyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis: The target compound’s synthesis likely involves nitration of a pre-functionalized benzene ring or nucleophilic substitution of a nitrobenzene derivative with 3-butenol. Challenges include regioselectivity control and purification due to similar byproducts .
- Environmental Impact : Nitroaromatics are often persistent pollutants; the butenyloxy group’s biodegradability remains unstudied .
- Safety : Nitro compounds require stringent handling protocols due to toxicity and flammability risks .
Biological Activity
Benzene, 1-(3-butenyloxy)-2-nitro- is an organic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound Benzene, 1-(3-butenyloxy)-2-nitro- is characterized by the following structural formula:
- Chemical Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 207.23 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial properties. The following sections delve into specific activities and findings from recent studies.
Anticancer Activity
A significant focus has been placed on the anticancer potential of Benzene, 1-(3-butenyloxy)-2-nitro-. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
Case Study: MTT Assay Results
In a study assessing the cytotoxic effects of this compound on cancer cell lines, the MTT assay was utilized to evaluate cell viability. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 65 | - |
| 50 | 45 | - |
| 100 | 20 | 35 |
The IC50 value of approximately 35 µM indicates a moderate potency against the tested cancer cell lines.
Antimicrobial Activity
Benzene, 1-(3-butenyloxy)-2-nitro- has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various pathogens.
Table 2: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Candida albicans | 14 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of Benzene, 1-(3-butenyloxy)-2-nitro- are still being elucidated. Preliminary studies suggest that its anticancer effects may be mediated through apoptosis induction and cell cycle arrest. The antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Conclusion and Future Directions
Benzene, 1-(3-butenyloxy)-2-nitro- shows promising biological activities, particularly in anticancer and antimicrobial domains. Further research is needed to fully understand its mechanisms of action and to explore its therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
